

commercial suppliers of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

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Compound of Interest

Compound Name: 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Cat. No.: B1581518

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An In-depth Technical Guide to the Commercial Sourcing of **1,1,1-Trifluoro-6-methylheptane-2,4-dione** for Advanced Research

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Diketones in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and alter pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.^[1] The β-diketone functional group, a versatile chelating agent and synthetic intermediate, when combined with a trifluoromethyl moiety, creates a powerful building block for novel chemical entities.

This guide focuses on **1,1,1-Trifluoro-6-methylheptane-2,4-dione** (also known as Isovaleryltrifluoroacetone), a reagent of increasing interest. Its unique structure makes it a valuable precursor for synthesizing complex heterocyclic compounds and for use in analytical chemistry as a metal chelating agent. For researchers, scientists, and drug development professionals, securing a reliable, high-purity supply of this compound is the critical first step in

any research endeavor. This document serves as a comprehensive guide to navigating the commercial supplier landscape, qualifying vendors, and ensuring the material's integrity for experimental use.

Physicochemical Profile

A foundational understanding of the target compound's properties is essential before procurement. Below is a summary of key identifiers for **1,1,1-Trifluoro-6-methylheptane-2,4-dione**.

Property	Value	Source
IUPAC Name	1,1,1-Trifluoro-6-methylheptane-2,4-dione	PubChem[2]
Synonyms	Isovaleryltrifluoroacetone	SynQuest Labs[3]
CAS Number	461-92-7	SynQuest Labs[3]
Molecular Formula	C ₈ H ₁₁ F ₃ O ₂	SynQuest Labs[3]
Molecular Weight	196.17 g/mol	PubChem[4]
Appearance	Flammable liquid and vapor	SynQuest Labs[3]

Commercial Suppliers of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

The selection of a commercial supplier is a critical decision that impacts research timelines, budget, and, most importantly, data integrity. The following table provides a non-exhaustive list of potential suppliers. It is imperative for the end-user to conduct their own due diligence and qualification.

Supplier	Product Name	CAS Number	Notes
SynQuest Laboratories, Inc.	1,1,1-Trifluoro-6-methylheptane-2,4-dione	461-92-7	Provides a Safety Data Sheet (SDS) detailing handling and hazard information.[3]
Xiamen Equation Chemical Co.,Ltd	1,1,1-TRIFLUORO-6-METHYLHEPTANE-2,4-DIONE	Not specified	Lists the product in their catalog.[5]
ChemicalBook	1,1,1-TRIFLUORO-6-METHYLHEPTANE-2,4-DIONE	461-92-7	A platform that aggregates information and lists various global suppliers.[6]
BLDpharm	1,1,1-Trifluoro-5-methylheptane-2,4-dione	33284-45-6	Note: This is a structural isomer. Researchers must ensure they are ordering the correct compound for their needs.[7]
Thermo Scientific (via Fisher Scientific)	1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97%	Not specified	Note: This is a related but structurally different compound. Included for awareness of similar catalog items.[8]

Supplier Qualification and Material Verification: A Trust-Based Framework

Simply ordering a chemical from a catalog is insufficient for rigorous scientific work. The trustworthiness of research data is built upon the verifiable quality of its starting materials. A

robust supplier and material qualification process is not bureaucratic overhead; it is a self-validating system to prevent costly errors and ensure experimental reproducibility.

The Centrality of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. However, it should be treated as a claim that requires verification.

Key elements to scrutinize on a CoA:

- Identity Confirmation: The method used (e.g., NMR, IR) should be appropriate.
- Purity Assay: The analytical method (e.g., GC, HPLC, qNMR) must be specified, along with the purity level. A value of ">95%" is common, but application-specific needs may require higher purity.
- Date of Analysis: An older analysis may not reflect the current state of the material, especially for compounds with limited stability.
- Traceability: Batch or lot numbers are essential for tracking.

In-House Verification: The Gold Standard

Independent verification of the material's identity and purity upon receipt is paramount. This step moves from "trusting" a supplier's CoA to "verifying" the material's integrity.

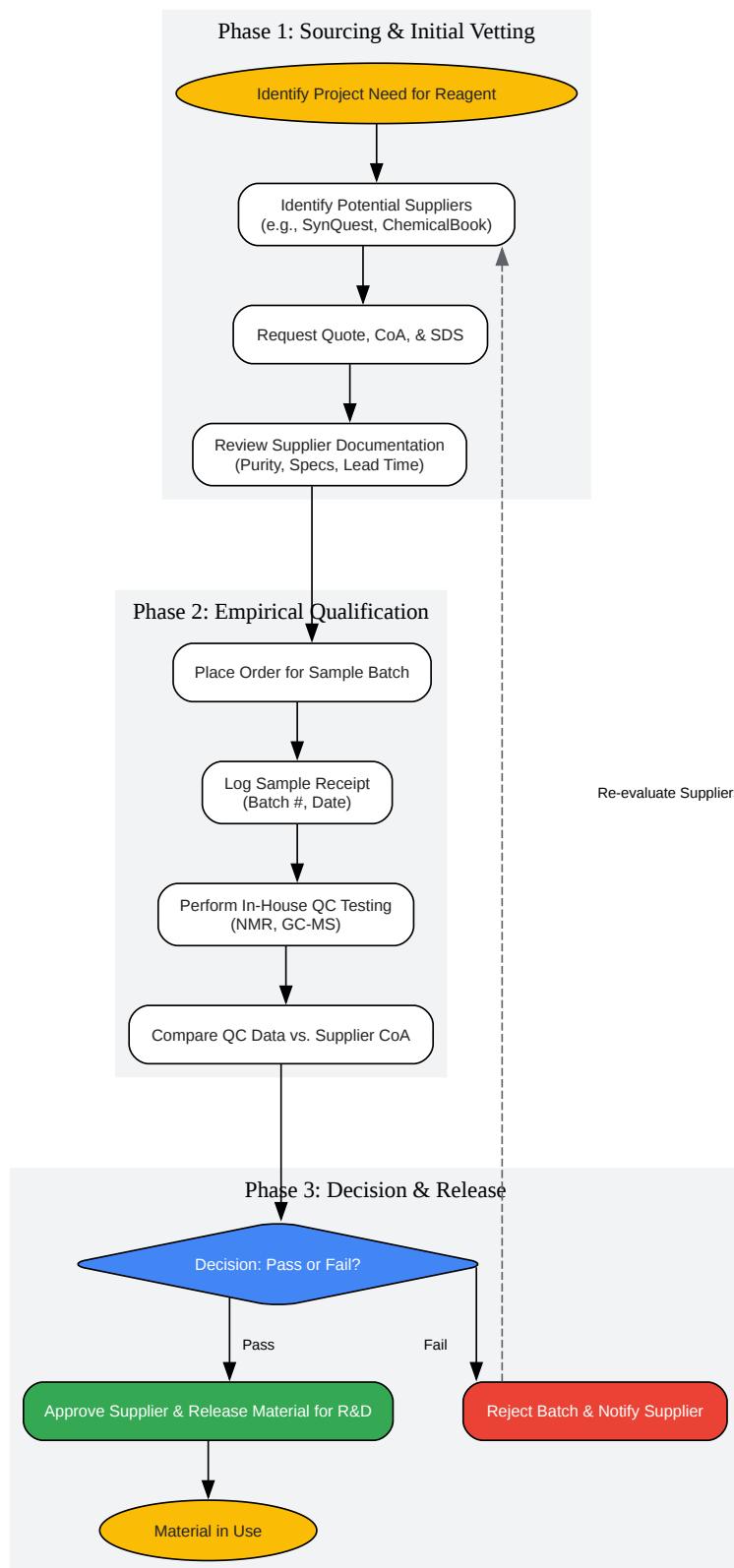
- Proton and Fluorine-19 NMR Spectroscopy (^1H and ^{19}F NMR)
 - Objective: To confirm the molecular structure and identify organic impurities.
 - Methodology:
 1. Accurately weigh approximately 10-20 mg of the supplied **1,1,1-Trifluoro-6-methylheptane-2,4-dione**.
 2. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube. The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ^1H NMR spectrum.

3. Acquire a ^1H NMR spectrum. The expected spectrum should show signals corresponding to the isobutyl group protons and the methylene protons of the diketone backbone. The integration of these signals should correspond to the number of protons in the structure.
4. Acquire a ^{19}F NMR spectrum. A single, sharp signal is expected for the $-\text{CF}_3$ group. The presence of other signals could indicate fluorine-containing impurities.
 - Causality: NMR is a primary structural elucidation tool. The unique chemical environment of each proton and fluorine nucleus results in a specific resonance frequency, providing a "fingerprint" of the molecule.

- Gas Chromatography-Mass Spectrometry (GC-MS)
 - Objective: To assess purity and identify any volatile impurities.
 - Methodology:
 1. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
 2. Inject a small volume (e.g., 1 μL) into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
 3. Run a temperature program designed to separate components based on their boiling points and column affinity (e.g., start at 50°C, ramp to 250°C at 10°C/min).
 4. Analyze the resulting chromatogram. The peak area percentage of the main component provides an estimate of purity.
 5. Analyze the mass spectrum of the main peak. The fragmentation pattern and the molecular ion peak should be consistent with the structure of **1,1,1-Trifluoro-6-methylheptane-2,4-dione**.
 - Causality: GC separates compounds based on volatility and polarity, while MS provides mass information, allowing for confident identification of the primary compound and characterization of impurities.

Workflow for Supplier Selection and Quality Control

The following diagram illustrates a systematic workflow for sourcing and qualifying chemical reagents, ensuring that only validated materials enter the research and development pipeline.



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Caption: Workflow for reagent supplier qualification and quality control.

Conclusion

The successful application of **1,1,1-Trifluoro-6-methylheptane-2,4-dione** in research and drug development is critically dependent on the quality of the starting material. A methodical approach to sourcing, which extends beyond a simple price comparison to include rigorous supplier vetting and independent analytical verification, is essential for scientific integrity. By implementing the workflows and protocols outlined in this guide, researchers can mitigate risks associated with material impurity, ensuring the reliability and reproducibility of their results and ultimately accelerating the path to discovery.

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